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Compound of Interest

Compound Name: Antitubercular agent-29

Cat. No.: B15563261 Get Quote

A detailed guide for researchers and drug development professionals on a new class of

antitubercular agents targeting DprE1. This document provides a comparative analysis of 29

novel oxadiazole analogs, supported by experimental data on their efficacy and detailed

methodologies.

A recent study has identified a promising new class of antitubercular agents characterized by a

phenyl oxadiazole piperidine scaffold.[1][2] A focused library of 29 analogs was synthesized to

explore the structure-activity relationships (SAR) of this scaffold and to identify key features for

future drug development.[1] The initial hit compound, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-

oxadiazol-2-yl)piperidin-4-yl)methanone (P1), and its analogs have demonstrated potent

activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, by inhibiting

the essential enzyme decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1).[1][2] DprE1 is a

critical component in the biosynthetic pathway of the mycobacterial cell wall.[1][2]

Performance Comparison of Analogs
The antitubercular activity of the 29 analogs was evaluated by determining their Minimum

Inhibitory Concentration (MIC) against Mtb H37Rv in two different media: a low-protein medium

(Glycerol-based broth with Casitone, GCas) and a protein-rich medium (Glycerol-based broth

with Bovine Serum Albumin, GBSA) to assess the impact of protein binding on their efficacy.[1]

The frontline antitubercular drug, isoniazid, was used as a positive control.[1]
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Table 1: Antitubercular Activity of Phenyl Oxadiazole
Piperidine Analogs (P1-P15)

Compound R¹ R²
MIC (μM) in
GCas

MIC (μM) in
GBSA

P1 H H 0.10 0.78

P2 4-F H 0.05 0.39

P3 4-Cl H 0.10 0.78

P4 4-Br H 0.20 1.56

P5 4-CH₃ H 0.10 0.78

P6 H 4-F 0.20 1.56

P7 H 4-Cl 0.39 3.12

P8 H 4-Br 0.78 6.25

P9 H 4-OCH₃ 0.20 1.56

P10 H 4-NO₂ >100 >100

P11 H H (sulfonyl) 12.5 >100

P12 3-F H 0.05 0.39

P13 3-Cl H 0.10 0.78

P14 3-Br H 0.20 1.56

P15 3-CH₃ H 0.10 0.78

Table 2: Antitubercular Activity of Phenyl Oxadiazole
Piperidine Analogs (P16-P30)
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Compound R¹ R²
MIC (μM) in
GCas

MIC (μM) in
GBSA

P16 2-F H 0.10 0.78

P17 2-Cl H 0.20 1.56

P18 2-Br H 0.39 3.12

P19 2-CH₃ H 0.10 0.78

P20 3,4-diF H 0.05 0.20

P21 3,4-diCl H 0.10 0.78

P22 3,5-diF H 0.05 0.20

P23 3,5-diCl H 0.10 0.78

P24 4-CF₃ H 0.39 3.12

P25 4-Ph H 0.78 6.25

P26 4-c-Hex H 0.39 3.12

P27 H 3-F 0.10 0.78

P28 H 2-F 0.20 1.56

P29 H H (piperonyl) 0.20 1.56

P30 H H (cyclohexyl) 0.78 6.25

Isoniazid - - 0.36 0.36

Experimental Protocols
Synthesis of Analogs
The synthesis of the 29 analogs was conducted through a multi-step process. A key step in the

synthesis is the coupling of a carboxylic acid intermediate with 4-benzylpiperidine. The general

synthetic scheme is outlined below.[1]
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Starting Materials:
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

and substituted phenylhydrazines

Intermediate A:
5-substituted-phenyl-1,3,4-oxadiazole

Cyclization Intermediate B:
1-(5-substituted-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-carboxylic acid

Boc Deprotection
and Substitution

Final Analogs (P1-P30):
Coupling with substituted

4-benzylpiperidines

Amide Coupling

Click to download full resolution via product page

Caption: General synthetic workflow for the oxadiazole analogs.

Minimum Inhibitory Concentration (MIC) Determination
The in vitro antitubercular activity of the synthesized compounds was determined using a broth

microdilution method.

Bacterial Strain:Mycobacterium tuberculosis H37Rv was used as the reference strain.

Media: Two types of media were used:

GCas: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and

0.05% tyloxapol.

GBSA: Middlebrook 7H9 broth supplemented with 0.5% bovine serum albumin (BSA),

0.2% glucose, and 0.05% tyloxapol.

Procedure:

A serial dilution of each test compound was prepared in a 96-well microplate.

A standardized inoculum of Mtb H37Rv was added to each well.

The plates were incubated at 37°C for 7-10 days.

The MIC was defined as the lowest concentration of the compound that inhibited visible

growth of the bacteria.

Intramacrophage Activity Assay
The activity of the compounds against intracellular Mtb was assessed using a macrophage

infection model.
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Cell Line: Murine macrophage-like cell line J774A.1 was used.

Infection: Macrophages were infected with Mtb H37Rv at a specific multiplicity of infection.

Treatment: After infection, the cells were treated with different concentrations of the test

compounds.

Readout: The viability of the intracellular bacteria was determined by measuring the colony-

forming units (CFU) after lysing the macrophages at different time points.

Mechanism of Action: DprE1 Inhibition
The primary target of this series of oxadiazole analogs is DprE1, a crucial enzyme in the

decaprenyl-phosphoryl-d-arabinose (DPA) pathway. This pathway is essential for the

biosynthesis of arabinogalactan and lipoarabinomannan, which are major components of the

mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of the cell wall, leading to

bacterial death.
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Caption: DprE1's role in the mycobacterial cell wall synthesis.
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Structure-Activity Relationship (SAR) Insights
The analysis of the 29 analogs revealed several key SAR insights:

Substitutions on the Phenyl Ring (R¹): Electron-withdrawing groups, such as fluorine and

chlorine, at the para- and meta-positions of the phenyl ring generally maintained or slightly

improved the activity compared to the unsubstituted analog (P1).

Substitutions on the Benzyl Ring (R²): Similar to the R¹ position, electron-withdrawing groups

on the benzyl ring were well-tolerated.

Linker Modification: Replacement of the carbonyl linker with a sulfonyl group (P11) resulted

in a significant loss of activity, highlighting the importance of the carbonyl moiety.

Protein Binding: A notable increase in MIC values was observed for most active analogs in

the protein-rich GBSA medium, indicating that protein binding could be a challenge for the in

vivo efficacy of this scaffold.[1]

In conclusion, the phenyl oxadiazole piperidine scaffold represents a promising new chemotype

for the development of novel antitubercular agents targeting DprE1. The SAR studies have

provided valuable information for the further optimization of this series to improve potency and

address potential liabilities such as protein binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15563261#comparative-analysis-of-antitubercular-
agent-29-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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